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molecular formula C12H13NO3 B051325 (2-Benzylacryloyl)glycine CAS No. 76932-18-8

(2-Benzylacryloyl)glycine

Cat. No. B051325
M. Wt: 219.24 g/mol
InChI Key: FSCZNKNUJVBMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04618708

Procedure details

2.10 (6.8 mmoles) of N-(2-benzyl propenoyl-glycine benzyl ester, M.P. =60° C, are stirred at 10° C. for 2 hours with a mixture of 30 ml of methanol and 0.27 g of NaOH (6.8 mmoles), dissolved in 5 ml of water. The pH is brought to 1 by the addition of 2N HCl and the material is extracted with ethyl acetate. The solvent is washed with 2×20 ml of water, dried and evaporated under a vacuum. 1.36 g of crystals are obtained.
[Compound]
Name
2.10
Quantity
6.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:23])[CH2:10][NH:11][C:12](=[O:22])[C:13]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[CH2:14])C1C=CC=CC=1.CO.[OH-].[Na+].Cl>O>[CH2:15]([C:13](=[CH2:14])[C:12]([NH:11][CH2:10][C:9]([OH:23])=[O:8])=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
2.10
Quantity
6.8 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CNC(C(=C)CC1=CC=CC=C1)=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
0.27 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the material is extracted with ethyl acetate
WASH
Type
WASH
Details
The solvent is washed with 2×20 ml of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under a vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(C(=O)NCC(=O)O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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